![molecular formula C15H22N2O3S B2896844 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide CAS No. 922105-34-8](/img/structure/B2896844.png)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
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Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide, also known as E-64d, is a synthetic cysteine protease inhibitor. It was first synthesized in 1984 by researchers at the University of Tokyo and has since been used extensively in scientific research.
Scientific Research Applications
Antibacterial Applications
Research has shown that derivatives of tetrahydroquinoline possess antibacterial properties, suggesting potential applications in combating systemic infections. For instance, broad-spectrum antibacterial activity has been observed with compounds structurally related to tetrahydroquinoline sulfonamides, which could imply similar applications for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide in treating infections (Goueffon et al., 1981).
Vasodilatory and Cardiovascular Effects
Some sulfonamide derivatives have shown vasodilatory activity, which is crucial in cardiovascular drug development. This includes the synthesis and evaluation of various N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, demonstrating vasodilatory action comparable to clinically used cardiovascular drugs (Morikawa et al., 1989).
Neuropharmacological Potential
The sulfonamide group, when introduced to tetrahydroquinoline structures, has been investigated for its neuropharmacological potential. This includes the exploration of compounds for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme associated with the stress response, suggesting potential applications in treating stress-related disorders (Grunewald et al., 2005).
Synthetic Methodologies
The compound also finds application in synthetic chemistry as a building block for constructing complex molecular architectures. Research has demonstrated the utility of related sulfonamide structures in generating a variety of aza-heterocycles, highlighting the compound's versatility in organic synthesis and the potential for generating pharmacologically active derivatives (Padwa et al., 2002).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-17-14-7-6-13(9-12(14)5-8-15(17)18)16-21(19,20)10-11(2)3/h6-7,9,11,16H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUCMXQEJSYPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide |
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